molecular formula C15H28N2O3 B3085134 tert-Butyl 1-(3-methylbutanoyl)piperidin-4-ylcarbamate CAS No. 1152430-21-1

tert-Butyl 1-(3-methylbutanoyl)piperidin-4-ylcarbamate

Cat. No. B3085134
CAS RN: 1152430-21-1
M. Wt: 284.39 g/mol
InChI Key: CGLFPIAYIQAXQD-UHFFFAOYSA-N
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Description

“tert-Butyl 1-(3-methylbutanoyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C15H28N2O3 . It is offered by various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 1-(3-methylbutanoyl)piperidin-4-ylcarbamate” is defined by its molecular formula, C15H28N2O3 . The exact mass of the molecule is 284.209991 Da .

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have been conducted on the synthesis of piperidine derivatives, showcasing their potential as intermediates in drug development. For instance, research on the synthesis of various piperazine derivatives, including ones structurally related to tert-Butyl 1-(3-methylbutanoyl)piperidin-4-ylcarbamate, reveals their potential anti-malarial activity. The importance of specific substituents and molecular conformations in generating biological activity has been highlighted, along with insights into intermolecular interactions within their crystal structures (Cunico et al., 2009).

Drug Development Intermediates

The compound has been identified as a key intermediate in the synthesis of various pharmacologically active molecules. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is noted as a critical intermediate in the production of Vandetanib, a therapeutic agent, with a focus on optimizing the synthesis route for improved yield (Wang et al., 2015).

Crystallographic Studies

X-ray crystallographic analysis provides detailed insights into the molecular structure of related compounds, offering a basis for understanding their biological activities and optimizing drug design. For instance, studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives have elucidated the axial orientation of side chains and the impact of molecular packing on stability and reactivity (Didierjean et al., 2004).

Asymmetric Synthesis

Efficient asymmetric synthesis methods for piperidine derivatives, including those related to tert-Butyl 1-(3-methylbutanoyl)piperidin-4-ylcarbamate, have been developed to produce enantiomerically pure compounds. These methods are crucial for the synthesis of nociceptin antagonists, demonstrating the significance of such compounds in medicinal chemistry (Jona et al., 2009).

Application in Medicinal Chemistry

Research into the synthesis and application of tert-butyl piperidine derivatives extends into the exploration of their roles as intermediates in the development of kinase inhibitors and anticancer drugs. This highlights the compound's versatility and its potential impact on therapeutic drug development (Chung et al., 2006).

Safety and Hazards

While specific safety and hazard information for “tert-Butyl 1-(3-methylbutanoyl)piperidin-4-ylcarbamate” is not available, similar compounds have hazard statements including H302, H315, H319, H332, and H335 . These suggest potential hazards related to ingestion, skin and eye irritation, and inhalation.

properties

IUPAC Name

tert-butyl N-[1-(3-methylbutanoyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-11(2)10-13(18)17-8-6-12(7-9-17)16-14(19)20-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLFPIAYIQAXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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